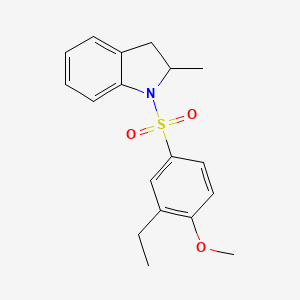

1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline

Description

Properties

IUPAC Name |

1-(3-ethyl-4-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-4-14-12-16(9-10-18(14)22-3)23(20,21)19-13(2)11-15-7-5-6-8-17(15)19/h5-10,12-13H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPCDCIFHVPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethyl-4-methoxybenzenesulfonyl chloride and 2-methylindoline.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.

Catalysts and Reagents: A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding sulfoxides or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfoxides.

Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Biological Activities

1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline has been studied for its anti-inflammatory and anticancer properties:

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound can inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. This inhibition is relevant for conditions such as psoriasis and rheumatoid arthritis, where elevated levels of pro-inflammatory cytokines are present .

- Anticancer Potential : The interaction of this compound with tubulin suggests it may disrupt microtubule dynamics, which is crucial for cell division. This mechanism positions it as a potential candidate for anticancer therapies.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl | Structure | Exhibits different pharmacological profiles |

| 2-Methylindole-3-sulfonamide | Structure | Known for specific anti-cancer properties |

| Ethyl N-(1H-indol-5-yl)sulfonamide | Structure | Investigated for CNS activity |

This table highlights the diversity within this chemical class while emphasizing the unique combination of functional groups present in this compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- PDE4 Inhibition : A study demonstrated that derivatives of this compound significantly inhibited PDE4 activity, leading to decreased levels of pro-inflammatory cytokines in vitro. This finding supports its potential use in treating chronic inflammatory diseases .

- Antitumor Activity : Another research effort focused on the interaction between this compound and tubulin, revealing that it could disrupt microtubule formation, which is critical for cancer cell proliferation. This suggests that it may serve as a lead compound in developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the indoline core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

- 1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-1H-pyrazole

- 1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-4-methylpiperazine

- 1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-3-methylpiperidine

Comparison: 1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline is unique due to its indoline core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features an indoline core substituted with a sulfonyl group and an ethyl-methoxyphenyl moiety. The presence of the sulfonyl group is significant as it enhances the compound's reactivity, allowing it to participate in various chemical interactions, including nucleophilic substitutions and electrophilic additions. This structural configuration is believed to contribute to its biological activity by facilitating interactions with biological macromolecules such as proteins and nucleic acids.

The mechanism of action for this compound primarily involves:

- Enzyme Interaction : The sulfonyl group can interact with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes such as psoriasis and rheumatoid arthritis.

- Tubulin Interaction : The compound may also affect tubulin dynamics, which is crucial for cell division. This suggests potential applications as an anticancer agent by disrupting microtubule formation.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. In vitro studies demonstrated that these compounds can reduce the levels of pro-inflammatory cytokines by modulating PDE4 activity.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro assays using cancer cell lines have shown that derivatives can inhibit cell proliferation and induce apoptosis. For instance, studies suggest that these compounds disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

- Mechanistic Insights : The interaction with tubulin not only affects cell division but also alters signaling pathways that are critical for cancer progression. This dual action enhances its potential as a therapeutic agent against various cancer types.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

Q & A

Q. What are the common synthetic routes for 1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline, and how is reaction progress monitored?

Methodological Answer: The synthesis typically involves sulfonylation of 2-methylindoline using 3-ethyl-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents. Post-reaction, the mixture is quenched in ice water, filtered, and purified via recrystallization or column chromatography . For intermediates, refluxing in ethanolic solutions with catalytic acetic acid is employed, followed by spectral confirmation (IR, NMR) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent positions (e.g., ethyl, methoxy, sulfonyl groups).

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm).

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in analogous sulfonamide-indole derivatives .

Q. How does the sulfonyl group influence the compound’s reactivity in substitution or oxidation reactions?

Methodological Answer: The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitutions to meta/para positions on the aromatic ring. In oxidation reactions (e.g., with ), the sulfonyl moiety stabilizes adjacent radicals, altering reaction pathways. Reactivity can be probed via kinetic studies under varying pH and oxidizing agents .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Target Selection: Prioritize proteins with known sulfonamide-binding pockets (e.g., carbonic anhydrase, renin).

- Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields optimized for sulfonamide interactions.

- Validation: Compare docking scores with experimental IC values from enzymatic assays. Adjust protonation states of the sulfonyl group to reflect physiological pH .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT calculations) and experimental data in reactivity studies?

Methodological Answer:

- Parameter Calibration: Refine computational models using experimental spectral data (e.g., NMR chemical shifts) as benchmarks.

- Solvent Effects: Incorporate solvent models (e.g., COSMO-RS) to account for polarity impacts on reaction pathways.

- Isolation of Intermediates: Use low-temperature trapping or quenching to validate transient species predicted computationally .

Q. What methodologies assess the compound’s stability under varying environmental conditions (e.g., light, humidity)?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to UV light (ICH Q1B guidelines), elevated humidity (40°C/75% RH), and acidic/alkaline conditions.

- Analytical Monitoring: Track degradation products via HPLC-MS and quantify stability-indicating parameters (e.g., half-life).

- Surface Reactivity Analysis: Use microspectroscopic imaging (Raman, AFM-IR) to study interactions with indoor surfaces, which may mimic storage environments .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer: Single-crystal X-ray diffraction at low temperatures (e.g., 90 K) minimizes thermal motion artifacts. Use SHELX or Olex2 for structure refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks. Cross-validate with NOESY NMR to confirm spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.